molecular formula C4H3BrF4 B1439288 2-Bromo-1,1,1,3-tetrafluorobut-2-ene CAS No. 933668-39-4

2-Bromo-1,1,1,3-tetrafluorobut-2-ene

Cat. No. B1439288
CAS RN: 933668-39-4
M. Wt: 206.96 g/mol
InChI Key: DKOFAKWMUSOSRL-IHWYPQMZSA-N
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Description

“2-Bromo-1,1,1,3-tetrafluorobut-2-ene” is a chemical compound with the molecular formula C4H3BrF4 . It is a specialty product used for proteomics research applications .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” were not found, a related compound, “4-Bromo-1,1,2-trifluoro-1-butene”, reacts with potassium hydroxide in the presence of tetrabutylammonium bromide (a phase transfer catalyst) to afford 1,1,2-trifluoro-1,3-butadiene .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” consists of a carbon backbone with a bromine atom and four fluorine atoms attached. The InChI code for this compound is 1S/C4H3BrF4/c5-2-3 (6)1-4 (7,8)9/h1H,2H2/b3-1- .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” include a molecular weight of 206.96 . Other specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organometallic Preparations and Applications

2-Bromo-1,1,1,3-tetrafluorobut-2-ene has been utilized in the preparation of novel fluorine-containing organometallics. A study by Kajimoto, Yamada, and Konno (2021) demonstrated the creation of a (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide through zinc insertion. This organozinc reagent proved thermally stable and participated effectively in cross-coupling reactions, resulting in CF2CF2-containing organic molecules (Kajimoto et al., 2021).

Synthetic Applications in Organic Chemistry

The compound has also been integral in the synthesis of various CF2CF2-containing organic molecules. Tamamoto, Yamada, and Konno (2018) detailed the use of a polyfluorinated zinc reagent derived from 2-Bromo-1,1,1,3-tetrafluorobut-2-ene, showcasing its practicality in producing a broad range of functional molecules (Tamamoto et al., 2018).

Konno and colleagues (2011) explored methods for introducing tetrafluoroethylene units into organic molecules. Their research revealed efficient coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds, leading to high-yield adducts (Konno et al., 2011).

Tetrafluoroethylenation in Aromatic Compounds

In a study on the tetrafluoroethylenation of aromatic compounds, Watanabe and Konno (2015) utilized 4-bromo-3,3,4,4-tetrafluorobut-1-ene in the presence of aryl halides and copper metal. This process led to the synthesis of various (1,1,2,2-tetrafluoro-3-buten-1-yl) group-substituted aromatics (Watanabe & Konno, 2015).

Future Directions

The future directions of “2-Bromo-1,1,1,3-tetrafluorobut-2-ene” are not specified in the search results. Its use in proteomics research applications suggests it may continue to be valuable in scientific research .

Mechanism of Action

properties

IUPAC Name

(Z)-2-bromo-1,1,1,3-tetrafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFAKWMUSOSRL-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(F)(F)F)/Br)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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